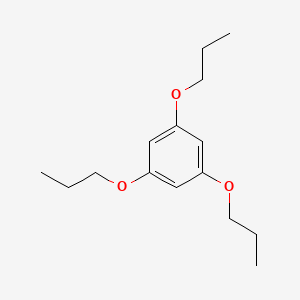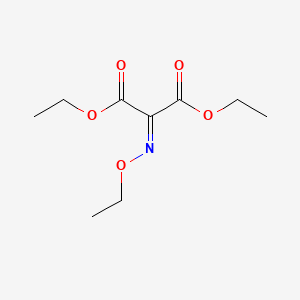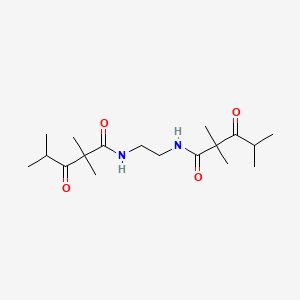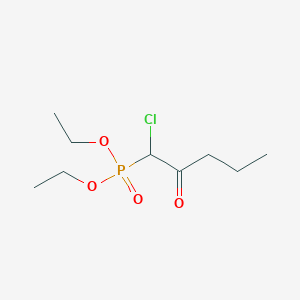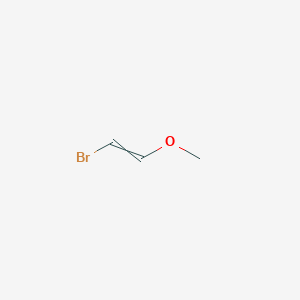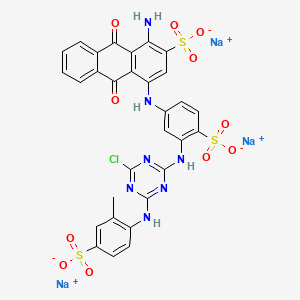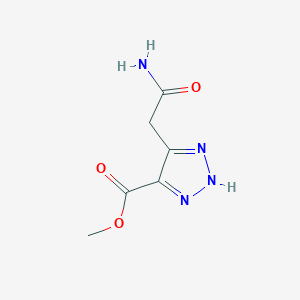![molecular formula C20H13N3Na2O6S2 B14465638 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt CAS No. 68201-75-2](/img/structure/B14465638.png)
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Métodos De Preparación
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt typically involves the disulfonation of naphthalene with oleum, followed by further chemical modifications. The general reaction can be represented as:
C10H8+2SO3→C10H6(SO3H)2
This process involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups into the naphthalene ring. The resulting product is then subjected to further reactions to introduce the azo and amino groups, leading to the final compound.
Análisis De Reacciones Químicas
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound’s ability to form stable complexes with metals and other molecules makes it valuable in various research fields.
Comparación Con Compuestos Similares
Similar compounds to 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt include:
- 4-Amino-1,5-naphthalenedisulfonic acid, monosodium salt
- 5-Amino-1-naphthalenesulfonic acid, sodium salt
- 3-Amino-2,7-naphthalenedisulfonic acid, monosodium salt trihydrate
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of sulfonic acid and azo groups in this compound makes it particularly valuable for certain applications .
Propiedades
Número CAS |
68201-75-2 |
|---|---|
Fórmula molecular |
C20H13N3Na2O6S2 |
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
disodium;3-[(4-aminonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H15N3O6S2.2Na/c21-17-8-9-18(14-5-2-1-4-13(14)17)23-22-12-10-16-15(20(11-12)31(27,28)29)6-3-7-19(16)30(24,25)26;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
DEGUEHYEGPBHMG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





